1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
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Overview
Description
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
One common synthetic route includes the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reaction conditions, such as the presence of radical initiators and suitable solvents.
Industrial production methods may involve the large-scale application of these synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and cyclopropylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The cyclopropylmethoxy group may also contribute to the compound’s overall reactivity and interaction with specific enzymes or receptors.
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene can be compared with other trifluoromethylated aromatic compounds, such as:
- 1-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzene
- 1-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzene
- 1-(Methoxy)-3-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position of the trifluoromethyl and cyclopropylmethoxy groups. The unique positioning of these groups in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFJZXZWCYIMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682170 |
Source
|
Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-22-7 |
Source
|
Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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